molecular formula C8H7N3O2 B1330754 5-Amino-1,4-dihydroquinoxaline-2,3-dione CAS No. 76097-87-5

5-Amino-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B1330754
CAS RN: 76097-87-5
M. Wt: 177.16 g/mol
InChI Key: HRWASPYQGRASFT-UHFFFAOYSA-N
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Description

5-Amino-1,4-dihydroquinoxaline-2,3-dione is a chemical compound that is part of a broader class of quinoxaline derivatives. These compounds have been studied for their potential biological activities, including their role as AMPA receptor antagonists, which are important in the modulation of synaptic transmission in the central nervous system . The compound's structure allows for various substitutions, which can significantly alter its biological activity and receptor affinity .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves cyclization reactions and molecular rearrangements. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Another example is the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to form 1,4-benzodiazepine-2,5-diones, showcasing the reactivity of these compounds under basic conditions .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial for their biological activity. The synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones has shown that the stereochemistry at the nitrogen atom significantly affects the binding affinity to AMPA receptors, with the S-isomer being substantially more potent than the R-isomer . This highlights the importance of molecular structure in the design of receptor agonists and antagonists.

Chemical Reactions Analysis

Quinoxaline derivatives participate in various chemical reactions. For example, Diels-Alder reactions have been used to create polycyclic hydroxyquinones, with subsequent oxidation and transcycloaddition reactions leading to novel compounds . Additionally, amino derivatives of quinoxaline have been synthesized through nucleophilic substitution reactions, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1,4-dihydroquinoxaline-2,3-dione derivatives are influenced by their molecular structure. For instance, water solubility is an important property for biological activity, and some novel water-soluble quinoxaline-2,3-dione derivatives have shown protective effects in convulsion models . The crystal structures of related compounds have also been discussed, providing insight into their reactivity and potential interactions with biological targets .

Scientific Research Applications

DAAO Inhibition and Analgesic Potential

  • D-Amino Acid Oxidase Inhibition : 5-Azaquinoxaline-2,3-dione derivatives, closely related to 5-Amino-1,4-dihydroquinoxaline-2,3-dione, have shown potent inhibitory activities in vitro against d-amino acid oxidase (DAAO). This inhibition suggests potential applications in treating chronic pain and morphine analgesic tolerance (Xie et al., 2016).

Synthesis and Bioactivity of Derivatives

  • Synthesis and Structural Characterization : The structural characterization and biological evaluation of derivatives, particularly in the context of bioactivity against cancer cells and antioxidant activity, highlight the potential of 5-Amino-1,4-dihydroquinoxaline-2,3-dione in medicinal chemistry (Kumar et al., 2019).
  • Cytotoxic Aminoanthraquinone Derivatives : The synthesis of aminoanthraquinones derivatives, including 5-Amino-1,4-dihydroquinoxaline-2,3-dione, demonstrated strong cytotoxicity towards cancer cell lines, indicating its potential application in cancer research (Nor et al., 2013).

Neurological and Pharmacological Research

  • NMDA Receptor Antagonism : Compounds structurally similar to 5-Amino-1,4-dihydroquinoxaline-2,3-dione have been identified as antagonists at the NMDA receptor glycine sites and non-NMDA glutamate receptors, suggesting applications in neurological and pharmacological research (Keana et al., 1995).

Water Superstructures and Organic Arrays

  • Hydrogen-Bonded Water Sheets and Clusters : Molecules containing a 1,4-dihydroquinoxaline-2,3-dione core, similar to 5-Amino-1,4-dihydroquinoxaline-2,3-dione, have been used as supramolecular hosts to form extended water arrays, showcasing their utility in materials science and supramolecular chemistry (Oxtoby et al., 2005).

properties

IUPAC Name

5-amino-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWASPYQGRASFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344982
Record name 5-amino-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,4-dihydroquinoxaline-2,3-dione

CAS RN

76097-87-5
Record name 5-amino-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Xie, Y Wang, J Xie, J Lu, J Cui, M Zhang, L Fu… - Medicinal Chemistry …, 2014 - Springer
A family of quinoxaline-2,3-diones was prepared and evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro. SAR …
Number of citations: 21 link.springer.com

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